1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
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Description
1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Anticonvulsant Activity
A study on synthesized urea/thiourea derivatives, including those with dimethylphenyl and thiophen-3-yl groups, highlighted their anticonvulsant activity. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, revealing significant effectiveness in convulsion protection. Molecular docking studies justified the pharmacological results, suggesting the sulfonylurea series' superiority in safety and efficacy for anticonvulsant activity (Thakur et al., 2017).
Hydrogen Bonding and Structure Analysis
Research on substituted ureas, closely related to the compound , has explored their hydrogen bonding and structural characteristics. Solid-state NMR and spectroscopic techniques have been utilized to study these compounds, revealing their potential in forming specific molecular conformations and interactions, which could be crucial in various scientific applications (Kołodziejski et al., 1993).
Neuropeptide Receptor Antagonists
Trisubstituted phenyl urea derivatives have been studied for their role as neuropeptide Y5 receptor antagonists. These compounds, including those with dimethylphenyl and thiophen-3-yl groups, exhibit potent in vitro potency, suggesting their potential therapeutic applications. The structure-activity relationship analysis provided insights into optimizing these compounds for better efficacy (Fotsch et al., 2001).
Environmental Persistence and Analysis
The persistence and analysis of substituted ureas, similar to the compound of interest, in environmental samples like soil, have been a subject of study. These investigations are crucial for understanding the environmental impact of such compounds, including their degradation pathways and potential accumulation (Katz & Strusz, 1968).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-3-4-14(9-12(11)2)18-16(20)17-7-5-15(19)13-6-8-21-10-13/h3-4,6,8-10,15,19H,5,7H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYNMASVJSCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.